{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid
Description
{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid is a synthetic indole derivative characterized by a benzyloxycarbonyl (Cbz) group at the indole nitrogen, a bromine substituent at position 5, and an acetic acid moiety at position 3 (Figure 1). The Cbz group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic processes while allowing selective deprotection under hydrogenolysis or acidic conditions. The acetic acid group at position 3 contributes to polarity and enables conjugation or salt formation, making the compound suitable for further derivatization.
Properties
CAS No. |
919295-63-9 |
|---|---|
Molecular Formula |
C18H14BrNO4 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-(5-bromo-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C18H14BrNO4/c19-14-6-7-16-15(9-14)13(8-17(21)22)10-20(16)18(23)24-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,22) |
InChI Key |
HJCYSGVVMGCLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC(=C3)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Bromine Atom: Bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzyloxycarbonyl group or the bromine atom to yield different reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various hydroxy or alkyl derivatives.
Scientific Research Applications
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in diabetic complications due to its role in converting glucose into sorbitol, which can accumulate and lead to osmotic damage in cells. The compound has been identified as a potent inhibitor of aldose reductase, with studies reporting:
- IC50 Values : The compound demonstrated submicromolar inhibition for rat aldose reductase and low micromolar inhibition for the human enzyme, indicating its efficacy across species .
- Selectivity : It exhibited a selectivity factor of approximately 50 against the closely related rat kidney aldehyde reductase, suggesting a targeted action that minimizes off-target effects .
PPARγ Ligand Activity
In addition to its inhibitory effects on aldose reductase, {1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid has been studied for its interaction with PPARγ, a receptor involved in glucose metabolism and lipid storage:
- Binding Affinity : Molecular docking studies indicated that the compound could bind to the PPARγ receptor, although it showed relatively low activity compared to other established ligands .
- Potential Therapeutic Use : Given PPARγ's role in insulin sensitivity, this compound may have implications for the management of diabetes by enhancing metabolic regulation .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of indole derivatives, including this compound. The following points summarize key findings:
Case Studies
Research has demonstrated that derivatives similar to this compound can inhibit bacterial cystathionine γ-synthase activity, which is crucial for bacterial survival under stress conditions. This suggests a novel approach to developing antimicrobial agents based on indole chemistry .
Summary of Findings
The applications of this compound highlight its potential as a multi-target therapeutic agent in diabetes management and antimicrobial treatment. The following table summarizes key characteristics and findings related to this compound:
Mechanism of Action
The mechanism of action of {1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, while the bromine atom can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Position and Functional Groups
Notes:
- Cbz vs. Acetyl Protection : The Cbz group in the target compound offers orthogonal protection compared to acetylated analogs (e.g., 1-Acetyl-5-bromo-1H-indol-3-yl acetate), enabling selective deprotection in multi-step syntheses .
- Bromine vs. Methoxy : Bromine at C5 (target compound) enhances electrophilic aromatic substitution reactivity compared to methoxy-substituted analogs (e.g., ), which prioritize electron-donating effects .
Physicochemical Properties
- Solubility: The acetic acid group in the target compound improves aqueous solubility relative to esterified analogs (e.g., 1-Acetyl-5-bromo-1H-indol-3-yl acetate). However, the Cbz group introduces hydrophobicity, reducing solubility compared to the non-protected 2-(5-bromo-1H-indol-3-yl)acetic acid .
- Stability: The Cbz group is stable under basic conditions but labile to hydrogenolysis, whereas acetylated derivatives () are prone to hydrolysis under acidic or basic conditions .
Comparison with Non-Halogenated Analogs
Compounds like 2-(5-Phenyl-1H-indol-1-yl)acetic acid () lack halogen substituents, reducing their utility in cross-coupling reactions. The bromine in the target compound enhances versatility in metal-catalyzed transformations .
Biological Activity
{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid, is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, synthesizing findings from various studies.
- Molecular Formula : C19H17BrN2O4
- Molecular Weight : 427.29 g/mol
- CAS Number : 94021278
Biological Activity Overview
The compound exhibits several biological activities, including:
-
Inhibition of Human Monoamine Oxidases (hMAOs) :
- Studies have shown that compounds with similar structures exhibit potent inhibitory effects on hMAO-B, which is implicated in neurodegenerative diseases. For instance, benzyloxy-substituted chalcones demonstrated strong inhibition against hMAO-B, with IC50 values as low as 0.067 μM . This suggests that this compound may possess similar inhibitory properties.
- Antimicrobial Activity :
- Anticancer Properties :
Study on hMAO Inhibition
A recent study evaluated the inhibitory action of benzyloxy-substituted compounds on hMAOs. The findings revealed that certain derivatives exhibited high selectivity for hMAO-B over hMAO-A, highlighting their potential as therapeutic agents for conditions like depression and Parkinson's disease .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| B10 | 0.067 | 504.791 |
| B15 | 0.12 | 287.600 |
Antimicrobial Efficacy
In another investigation, various indole derivatives were synthesized and screened for antimicrobial activity. Among them, compounds containing a benzyl group showed significant efficacy against C. albicans and other bacterial strains .
| Compound Type | Target Organism | Minimum Inhibitory Concentration (μg/mm²) |
|---|---|---|
| Indole Derivative | Pseudomonas aeruginosa | 0.88 |
| Benzyl Indole Derivative | Staphylococcus aureus | 0.44 |
Anticancer Activity
The anticancer potential of similar indole derivatives was assessed using xenograft models in nude mice. Notably, one derivative demonstrated complete tumor growth suppression in ovarian cancer models .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes like hMAO-B. These studies indicate strong interactions through π–π stacking and hydrogen bonding, suggesting effective inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
